Butyl 2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxylate
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Overview
Description
BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzoxazole ring, a piperidine sulfonyl group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the introduction of the piperidine sulfonyl group, and the esterification to form the butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE may be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE include:
- Ethyl 2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxylate
- 2-[2-oxo-6-(piperidine-1-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]acetamide
- 6-ketopiperidine-2-carboxylic acid
Uniqueness
The uniqueness of BUTYL 2-OXO-6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N2O6S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
butyl 2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C17H22N2O6S/c1-2-3-11-24-16(20)19-14-8-7-13(12-15(14)25-17(19)21)26(22,23)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11H2,1H3 |
InChI Key |
NQUPVPHSIRRVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OC1=O |
Origin of Product |
United States |
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